molecular formula C13H15FO2 B1408345 (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry CAS No. 1638612-61-9

(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry

Cat. No.: B1408345
CAS No.: 1638612-61-9
M. Wt: 222.25 g/mol
InChI Key: KBAAMMVYXJFIMQ-RYUDHWBXSA-N
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Description

(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry is a useful research compound. Its molecular formula is C13H15FO2 and its molecular weight is 222.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stereochemistry in Synthesis and Characterization

The stereochemistry of compounds like (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one is crucial in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, studies directed towards the total synthesis of anticapsin utilized stereochemically defined intermediates similar to (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one. The reactions involved are highly regio- and stereo-selective, leading to compounds with the necessary stereochemistry for further conversion (Crossley, Davies, & Hambley, 1994).

Control Elements in Serial Elaboration

The condensations of cyclohexenones, which are structurally related to (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one, with allyl organometallics highlight the importance of stereochemistry in achieving high levels of diastereoselectivity. Such control elements are crucial for the stereo-defined serial elaboration of complex molecules, demonstrating the role of stereochemistry in synthetic strategies (Paquette et al., 1996).

Photocycloaddition Reactions

The stereochemistry of 1,2-photocycloaddition reactions, which can involve compounds similar to (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one, is significant in understanding reaction mechanisms. Such studies have shown that exo-1,2-adducts are predominantly formed from vinylic compounds, revealing insights into the stereochemical outcomes of photocycloaddition reactions (Atkins et al., 1980).

Polyphenol Chemistry

In the field of polyphenol chemistry, the stereochemistry of interflavan linkage has been established using oxidative degradation techniques. This approach, applied to compounds with stereochemistry similar to (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one, has helped in the precise determination of stereochemical configurations in complex natural products (Kozikowski, Tückmantel, & George, 2000).

Novel Synthesis Methods

Innovative methods for synthesizing carba-sugar enones, involving stereochemistry akin to (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one, have been developed. These methods employ mercury(II)-mediated opening of cyclopropanated pyranosides, demonstrating the role of stereochemistry in the development of new synthetic routes (Corsaro et al., 2006).

Properties

IUPAC Name

(2S,4S)-2-fluoro-4-phenylmethoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAAMMVYXJFIMQ-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(CC1OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H](C[C@H]1OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223949
Record name rel-(2R,4R)-2-Fluoro-4-(phenylmethoxy)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-61-9
Record name rel-(2R,4R)-2-Fluoro-4-(phenylmethoxy)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,4R)-2-Fluoro-4-(phenylmethoxy)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry
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(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry
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(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry
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(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry
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(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry
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(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry

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